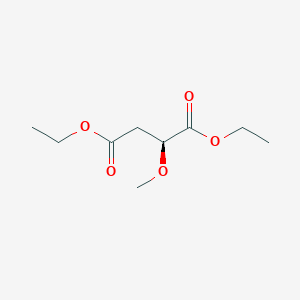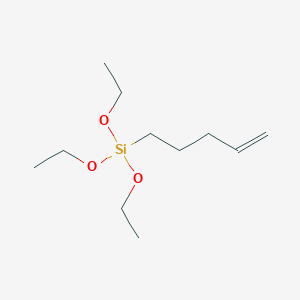
1,1,1,2,2,3,3-Heptafluoropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3-Heptafluoropentane is a fluorinated organic compound with the molecular formula C5H5F7. It is a colorless, odorless liquid at room temperature and is known for its high volatility and low boiling point. This compound is part of the family of perfluorocarbons, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone .
Méthodes De Préparation
The synthesis of 1,1,1,2,2,3,3-Heptafluoropentane typically involves the fluorination of pentane derivatives. One common method is the direct fluorination of pentane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods often involve the use of specialized reactors that can safely manage the exothermic nature of the fluorination reaction .
Analyse Des Réactions Chimiques
1,1,1,2,2,3,3-Heptafluoropentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated alcohols and acids.
Reduction: Reduction reactions typically yield partially fluorinated hydrocarbons.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens like chlorine or bromine. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1,1,1,2,2,3,3-Heptafluoropentane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of substances.
Biology: In biological research, it is used in the study of cell membranes and protein interactions due to its unique properties.
Medicine: This compound is explored for its potential use in medical imaging and as a contrast agent in MRI scans.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,3-Heptafluoropentane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its high volatility and low surface tension make it an effective solvent and cleaning agent. In biological systems, it interacts with lipid membranes, altering their properties and affecting membrane-bound proteins and receptors .
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3-Heptafluoropentane can be compared with other similar fluorinated compounds such as:
1,1,1,2,3,3,3-Heptafluoropropane: Known for its use as a fire suppression agent and in medical inhalers.
1,1,1,2,2,3,3-Heptachloropropane: Used in various industrial applications but has different reactivity due to the presence of chlorine atoms.
5-Bromo-1,1,1,2,2,3,3-Heptafluoropentane: Utilized in specialized chemical syntheses and has distinct properties due to the bromine atom
This compound stands out due to its unique combination of high volatility, chemical inertness, and ability to interact with biological membranes, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
754-68-7 |
|---|---|
Formule moléculaire |
C5H5F7 |
Poids moléculaire |
198.08 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3-heptafluoropentane |
InChI |
InChI=1S/C5H5F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3 |
Clé InChI |
YLXMZWSVIPOWNY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)

![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)






![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

